

# 4-Hydroxy-3-methylbenzaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzaldehyde

Cat. No.: B106927

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## An In-Depth Technical Guide to 4-Hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxy-3-methylbenzaldehyde**, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its biological activities and potential mechanisms of action.

### Core Chemical Data

Quantitative data for **4-Hydroxy-3-methylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	15174-69-3[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> [1][2]
Molecular Weight	136.15 g/mol [1][2][5]
Melting Point	118-120 °C[3][6]
Appearance	White to orange to green powder/crystal[7]
Solubility	Soluble in alcohol

## Synthesis of 4-Hydroxy-3-methylbenzaldehyde

The primary method for the synthesis of **4-Hydroxy-3-methylbenzaldehyde** is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, ortho-cresol is used as the starting material.[2]

## Experimental Protocol: Reimer-Tiemann Synthesis

This protocol describes the synthesis of **4-Hydroxy-3-methylbenzaldehyde** from o-cresol.[2]

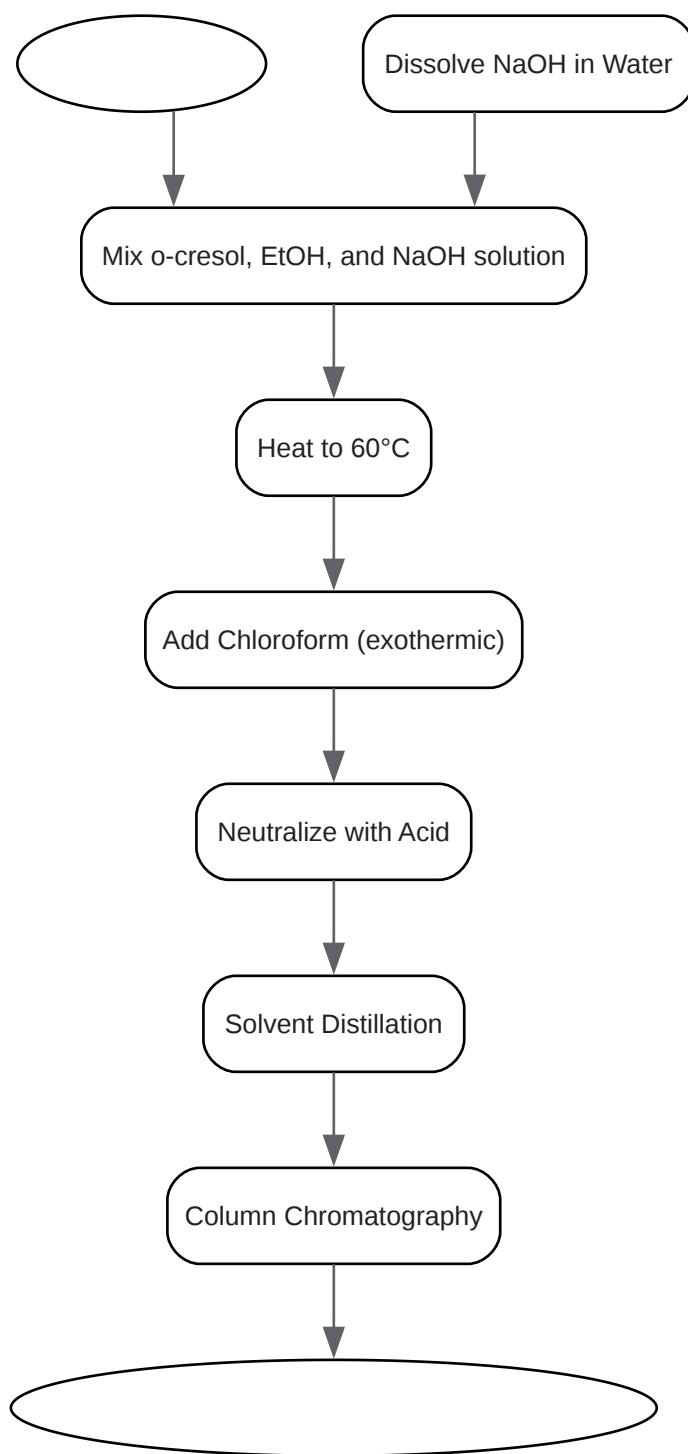
Materials:

- o-cresol (50 mmol)
- Sodium hydroxide (NaOH) (15 g)
- Distilled water (75 mL)
- Absolute ethanol (100 mL)
- Chloroform (CHCl<sub>3</sub>) (20 mmol)
- Silica gel for column chromatography

Procedure:

- Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.
- Add the NaOH solution to a solution of 5.15 mL of o-cresol in 100 mL of absolute ethanol.
- Heat the reaction mixture to 60°C.
- After 5 minutes of heating, carefully begin the addition of 20 mmol of chloroform. The reaction is highly exothermic and requires careful control of the addition rate.[\[5\]](#)
- Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) until it is acidic.
- The solvent is then removed by distillation.
- The resulting residue is purified by column chromatography on silica gel to yield **4-Hydroxy-3-methylbenzaldehyde**.[\[2\]](#)

Logical Workflow for Reimer-Tiemann Synthesis



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Caption: Workflow for the synthesis of **4-Hydroxy-3-methylbenzaldehyde**.

## Applications in Drug Development

**4-Hydroxy-3-methylbenzaldehyde** serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as antitumor and antibacterial agents.[6]

## Synthesis of Benzothiazole Schiff Bases

Benzothiazole Schiff bases derived from **4-Hydroxy-3-methylbenzaldehyde** are being investigated for their biological activities.

### Experimental Protocol: General Synthesis of Benzothiazole Schiff Bases

This is a general procedure for the condensation reaction to form Schiff bases.

Materials:

- **4-Hydroxy-3-methylbenzaldehyde**
- Substituted 2-aminobenzothiazole (e.g., 2-amino-6-chlorobenzothiazole) (10 mmol)
- Absolute ethanol (15 mL)
- Piperidine (catalytic amount)
- Carbon tetrachloride for recrystallization

Procedure:

- Dissolve 10 mmol of the substituted 2-aminobenzothiazole in 15 mL of absolute ethanol.
- Add an equimolar amount of **4-Hydroxy-3-methylbenzaldehyde** to the solution.
- Add a drop of piperidine to catalyze the reaction.
- Reflux the mixture for 3 hours.
- Allow the mixture to stand for eight hours, during which a solid precipitate should form.
- Filter the solid and wash it several times with cold ethanol.

- Dry the product and recrystallize it from carbon tetrachloride to yield the pure Schiff base.<sup>[1]</sup>

## Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are known for their wide range of pharmacological activities. **4-Hydroxy-3-methylbenzaldehyde** can be a precursor for novel pyrimidine compounds. The synthesis often involves a multi-component reaction.

### Experimental Protocol: General Three-Component Pyrimidine Synthesis

This is a generalized protocol; specific reagents and conditions may vary.

#### Materials:

- A functionalized enamine or a methyl ketone derivative
- Triethyl orthoformate
- Ammonium acetate
- **4-Hydroxy-3-methylbenzaldehyde** (as a potential starting material for the ketone or enamine)
- A suitable catalyst (e.g.,  $\text{ZnCl}_2$ )

#### Procedure:

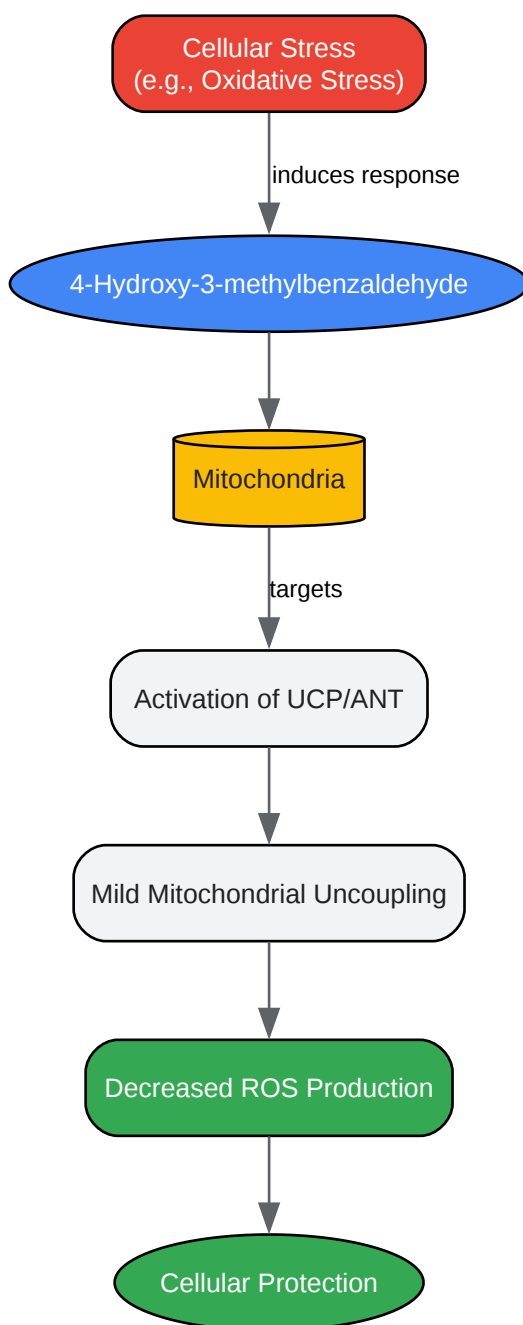
- In a reaction vessel, combine the functionalized enamine (or methyl ketone), triethyl orthoformate, and ammonium acetate.
- Add the catalyst to the mixture.
- The reaction is typically heated under reflux for a specified period.
- Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.
- Further purification can be achieved by recrystallization from an appropriate solvent.

## Biological Activity and Potential Signaling Pathways

**4-Hydroxy-3-methylbenzaldehyde** has demonstrated fungicidal activity, and it is suggested that it may act by disrupting the cellular antioxidation system of fungi. While the precise signaling pathway for this compound is not fully elucidated, the effects of structurally similar aldehydes on cellular stress responses, particularly in mitochondria, offer a plausible model.

Reactive aldehydes are known to be signaling molecules that can modulate mitochondrial function. For instance, 4-hydroxy-2-nonenal, a product of lipid peroxidation, can induce mitochondrial uncoupling through the uncoupling proteins (UCPs) and the adenine nucleotide translocase (ANT). This mild uncoupling is a protective mechanism that reduces the production of reactive oxygen species (ROS). Given that **4-Hydroxy-3-methylbenzaldehyde** is also a redox-active aldehyde, it may trigger a similar protective pathway in response to cellular stress.

Potential Mitochondrial Signaling Pathway



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Caption: A potential signaling pathway for **4-Hydroxy-3-methylbenzaldehyde**.

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- To cite this document: BenchChem. [4-Hydroxy-3-methylbenzaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106927#4-hydroxy-3-methylbenzaldehyde-cas-number-and-molecular-weight]

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